molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole

Cat. No. B168980
CAS RN: 13618-90-1
M. Wt: 107.15 g/mol
InChI Key: JRSKVYIIXZCDOK-UHFFFAOYSA-N
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Description

“1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” is a chemical compound . It is also known as “ethyl 1,4,5,6-tetrahydrocyclopenta [b]pyrrole-2-carboxylate” with a CAS Number: 124455-77-2 . The IUPAC name is “ethyl 1,4,5,6-tetrahydrocyclopenta [b]pyrrole-2-carboxylate” and the Inchi Code is "1S/C10H13NO2/c1-2-13-10 (12)9-6-7-4-3-5-8 (7)11-9/h6,11H,2-5H2,1H3" .


Synthesis Analysis

The synthesis of “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” derivatives has been achieved through an Au (i)-catalyzed tandem reaction . This reaction involves the use of 1- (1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . The reaction has been reported to yield a series of polysubstituted pyrroles in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” can be represented by the linear formula C10H13NO2 . The Inchi Code “1S/C10H13NO2/c1-2-13-10 (12)9-6-7-4-3-5-8 (7)11-9/h6,11H,2-5H2,1H3” provides a detailed description of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” primarily involve its synthesis. As mentioned earlier, an Au (i)-catalyzed tandem reaction is used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta [b]pyrrole derivatives .

Scientific Research Applications

Anti-Inflammatory Activity

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole has been explored for its anti-inflammatory properties. Specifically, 2-substituted derivatives of this compound have demonstrated significant anti-inflammatory activity on TPA-induced skin inflammation in mice, surpassing the efficacy of the reference drug celecoxib. The mechanism of action is attributed to the inhibition of the NF-κB pathway via blocking IKK activities, consequently reducing the expression of inflammatory cytokines like IL-1β, IL-6, TNF-α, and COX-2. This discovery underscores the potential of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole derivatives as anti-inflammatory agents, particularly for skin inflammation (Xu et al., 2016).

Chemical Synthesis and Applications

The compound is also significant in chemical synthesis. An innovative Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, demonstrating moderate to good yields. This synthesis route highlights the chemical versatility and potential of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole in the production of various pyrrole derivatives (Mou et al., 2015).

Quantum-Chemical Modeling

Quantum-chemical modeling studies have been conducted to elucidate the mechanism of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole assembly from cyclopentanone oxime and acetylene, known as the Trofimov reaction. The kinetic and thermodynamic characteristics obtained from these studies confirm the feasibility of this synthetic pathway, paving the way for further exploration of the compound's synthetic applications (Bobkov & Vitkovskaya, 2021).

Pharmaceutical and Material Science Research

6,7-Dihydro-5H-cyclopenta[b]pyridine, a closely related compound, is extensively used in pharmaceutical, bactericide, antimicrobial research, and the synthesis of materials like synthetic resins and antioxidants. Its role as a side-chain in the production of fourth-generation Cefpirome and its significant yields in the acrolein synthesis route underline its importance in both pharmaceutical and material science sectors (Chun, 2007).

Optoelectronic Applications

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole derivatives have shown potential in the field of organic electronics. Improved synthesis methods have been developed for tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a class of materials with promising optoelectronic properties. The use of niobium pentachloride as a catalyst has resulted in excellent yields and low reaction times, indicating the compound's suitability for optoelectronic applications (Martins et al., 2018).

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKVYIIXZCDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
XT Xu, XQ Mou, QM Xi, WT Liu, WF Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, a key structural moiety exiting in many bioactive molecules, has been shown to have excellent selective activity on COX-2. In the …
Number of citations: 36 www.sciencedirect.com
JA Malone, CE Toussel, FR Fronczek, R Kartika - Organic letters, 2019 - ACS Publications
An expedient synthesis of tetrahydroindoles and tetrahydrocyclopenta[b]pyrroles, highlighted by Brønsted acid catalyzed formal [2 + 2 + 1] annulation reaction, is reported. Using three …
Number of citations: 14 pubs.acs.org
XQ Mou, ZL Xu, SH Wang, DY Zhu, J Wang… - Chemical …, 2015 - pubs.rsc.org
An Au(I)-catalyzed tandem reaction for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary …
Number of citations: 18 pubs.rsc.org
M Yoshida, Y Maeyama, M Al-Amin… - The Journal of Organic …, 2011 - ACS Publications
The reaction of 2-alkynyl-1-azaspiro[2.3]hexanes with a platinum catalyst is described. 1,4,5,6-Tetrahydrocyclopenta[b]pyrroles having a variety of substituents were conveniently …
Number of citations: 38 pubs.acs.org
AS Bobkov, NM Vitkovskaya - Journal of Physics: Conference …, 2021 - iopscience.iop.org
Quantum-chemical modeling of the mechanism of 1, 4, 5, 6-tetrahydrocyclo-penta [b] pyrrole assembly from cyclopentanone oxime and acetylene has been carried out. The kinetic and …
Number of citations: 4 iopscience.iop.org
W Zhou, A Voituriez - Organic Letters, 2020 - ACS Publications
An efficient and straightforward gold-catalyzed protocol for the synthesis of 2-substituted 4-oxo-4-arylbutanal derivatives from commercially available or easily accessible alkynes and …
Number of citations: 18 pubs.acs.org
MS Kamel, A Belal, MO Aboelez, EK Shokr… - Molecules, 2022 - mdpi.com
Novel pyrrolo [2,3-b] pyrrole derivatives were synthesized and their hypolipidemic activity was assessed in hyperlipidemic rats. The chemical structures of the new derivatives were …
Number of citations: 18 www.mdpi.com
TMVD Pinho e Melo, MIL Soares… - The Journal of …, 2005 - ACS Publications
1-Azafulvenium methides, generated from pyrrolo[1,2-c]thiazole-2,2-dioxides' thermal extrusion of sulfur dioxide, led to the synthesis of functionalized pyrroles. The intramolecular …
Number of citations: 34 pubs.acs.org
B Jolicoeur, EE Chapman, A Thompson, WD Lubell - Tetrahedron, 2006 - Elsevier
The synthetic chemistry of the pyrrolic unit is dominated by electrophilic aromatic substitution and pyrrole is much more reactive than benzene in this respect, as a result of the lone pair …
Number of citations: 123 www.sciencedirect.com
A Velez del Burgo, AM Ochoa de Retana… - The Journal of …, 2016 - ACS Publications
Cyclopenta[b]-pyrrole-2-phosphine oxides 4a and -phosphonates 4b,c are generated by the addition of cyclic enolates derived from ethyl 2-oxo-cyclopentanecarboxylate 2 to …
Number of citations: 35 pubs.acs.org

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